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molecular formula C10H12N2O2 B3032129 N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide CAS No. 112860-04-5

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide

Cat. No. B3032129
M. Wt: 192.21 g/mol
InChI Key: JPLCQHHISLYGRA-UHFFFAOYSA-N
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Patent
US04766135

Procedure details

5-Amino-2-methoxy pyridine (12.4 grams, 0.10 mole) and 10 milliliters (ml) of pyridine were mixed together in 200 ml dichloromethane in a reaction flask. 9.1 ml (0.10 mole) of cyclopropane carboxylic acid chloride was added to the reaction mixture over a period of 2 minutes. The reaction was exothermic and temperature rose to 34° C. The reaction was allowed to stand for one hour at room temperature, after which the reaction mixture was washed with 200 ml of 5% sodium hydroxide and 100 ml of water. The resulting organic phase was separated and dried over magnesium sulfate. Crystals formed, so the mixture was filtered and washed with 300 ml of acetone and the filtrate evaporated in vacuo to give a solid that was triturated with hexane to yield 16.7 grams, after drying. The product was identified by IR and NMR as the title compound, having a melting point of 130°-131° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.N1C=CC=CC=1.[CH:16]1([C:19](Cl)=[O:20])[CH2:18][CH2:17]1>ClCCl>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:19]([CH:16]2[CH2:18][CH2:17]2)=[O:20])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 34° C
WASH
Type
WASH
Details
after which the reaction mixture was washed with 200 ml of 5% sodium hydroxide and 100 ml of water
CUSTOM
Type
CUSTOM
Details
The resulting organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Crystals formed, so the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 300 ml of acetone
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to yield 16.7 grams
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NC=C(C=C1)NC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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